2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol

Description

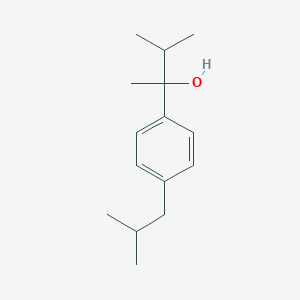

2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring an iso-butylphenyl aromatic core and a branched aliphatic chain with a hydroxyl group at the C2 position. The iso-butylphenyl group confers steric bulk and lipophilicity, while the tertiary alcohol moiety may influence solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

3-methyl-2-[4-(2-methylpropyl)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)10-13-6-8-14(9-7-13)15(5,16)12(3)4/h6-9,11-12,16H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZZNNBNBJBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the chloromethylation of benzene or an alkylbenzene, followed by subsequent reactions to introduce the isobutyl and butanol groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H22O

Molecular Weight: 206.32 g/mol

IUPAC Name: 2-(4-(2-methylpropyl)phenyl)butan-2-ol

The compound features a butanol backbone with an iso-butylphenyl group, which influences its reactivity and interaction with biological systems.

Chemistry

In synthetic organic chemistry, 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol serves as an intermediate for synthesizing more complex organic molecules. Its secondary alcohol functionality allows for versatile reactions such as oxidation to form ketones or substitution reactions to generate various derivatives.

Table 1: Common Reactions of this compound

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | 2-(4-iso-Butylphenyl)-3-methyl-butanone | Chromium trioxide, Potassium permanganate |

| Reduction | This compound | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Various derivatives | Thionyl chloride, Nucleophiles |

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal effects against various pathogens.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 25 |

| Aspergillus niger | 30 |

These findings suggest that the compound could be developed into a new antibacterial agent or antifungal treatment.

Industrial Applications

In industry, this compound is utilized as a solvent and in the production of specialty chemicals. Its properties make it suitable for use in formulations requiring specific solubility and reactivity profiles.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results showed that concentrations above the MIC not only inhibited growth but also significantly reduced biofilm formation, crucial for treating chronic infections.

Case Study 2: In Vivo Studies

In vivo studies on animal models demonstrated that administration of this compound resulted in reduced infection rates and improved survival outcomes when challenged with pathogenic microorganisms. These findings support its potential therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . Understanding these interactions is crucial for developing new therapeutic agents and optimizing the compound’s applications.

Comparison with Similar Compounds

Key Structural Differences :

Physical Properties

Melting Points and Yields

Observations :

- Yields vary significantly (26–94%) depending on substituents and reaction conditions. For example, 1-(4-iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a) achieves a 94% yield, likely due to favorable steric and electronic effects .

- Melting points correlate with molecular symmetry and intermolecular forces. Compound 10d (64°C) and 9d (143°C) demonstrate the impact of crystalline packing influenced by benzylpiperidine vs. hydroxyl-piperidine groups .

Spectral Characteristics

NMR and IR Data Comparison

Key Trends :

- Aromatic Protons : Iso-butylphenyl analogs show doublets near δ 7.2–7.9 ppm (J ≈ 8 Hz), consistent with para-substituted benzene rings .

- Carbonyl vs. Alcohol Signals : Ketone analogs (e.g., 9c, 1o) exhibit ^13C-NMR signals at δ 199–201 ppm for C=O, absent in alcohol derivatives .

- Hydroxyl Groups : Broad IR peaks near 3345–3454 cm⁻¹ confirm alcohol or hydroxyl-piperidine moieties .

Biological Activity

2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol, a compound with notable structural characteristics, has garnered attention in the field of pharmacology for its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/ml) | Test Method |

|---|---|---|

| Ethyl Acetate Fraction | 25.17 ± 0.18 | DPPH |

| n-Butanolic Fraction | 28.19 ± 0.006 | ABTS |

| Control (Vitamin C) | 10.00 | DPPH |

The ethyl acetate fraction of related compounds demonstrated the highest antioxidant activity in the DPPH assay, suggesting that similar mechanisms may be at play for this compound .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | <1 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | <150 |

Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

3. Interaction with Receptors

The biological activity of this compound may also be linked to its interaction with specific receptors, such as the Pregnane X Receptor (PXR). Activation of PXR is known to modulate drug metabolism and detoxification processes in the body.

Case Study: PXR Activation

In a study examining various analogs, it was found that modifications to the phenyl group significantly impacted binding affinity to PXR, suggesting that structural variations could enhance or inhibit receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.